Rapamycin (TN)

Description

BenchChem offers high-quality Rapamycin (TN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rapamycin (TN) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

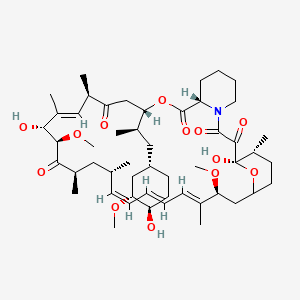

2D Structure

Properties

Molecular Formula |

C51H79NO13 |

|---|---|

Molecular Weight |

914.2 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38?,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 |

InChI Key |

QFJCIRLUMZQUOT-XRDCAIOLSA-N |

Isomeric SMILES |

C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Historical Context of Discovery and Early Biological Observations

The story of Rapamycin (B549165) begins on Easter Island, known as Rapa Nui by its inhabitants. In 1964, a Canadian medical expedition traveled to this isolated island in the South Pacific. acs.org A microbiologist on the team, Georges Nógrády, collected soil samples with the initial aim of understanding why the local population did not suffer from tetanus despite often walking barefoot. bio-rad-antibodies.comnih.gov These soil samples were later given to researchers at Ayerst Pharmaceuticals (now part of Pfizer). bio-rad-antibodies.com

In 1972, scientists at Ayerst, led by Surendra Nath Sehgal, isolated a new compound from the bacterium Streptomyces hygroscopicus found in one of the soil samples. acs.orgbigthink.com They named it "Rapamycin" in honor of Rapa Nui. acs.orgbio-rad-antibodies.com Initial investigations revealed that Rapamycin possessed potent antifungal properties, particularly against Candida albicans, Microsporum gypseum, and Trichophyton granulosum. bio-rad-antibodies.com

However, further research soon uncovered that Rapamycin also had strong immunosuppressive and antiproliferative activities. acs.orgnih.gov This was a pivotal observation that shifted the direction of Rapamycin research. The discovery that it could inhibit the proliferation of immune cells, a detrimental quality for an antifungal agent, led to its reclassification as an immunosuppressant. bigthink.com Dr. Sehgal, recognizing the compound's unique potential beyond its antifungal effects, sent samples to the U.S. National Cancer Institute (NCI) for screening. bio-rad-antibodies.com The NCI's findings were remarkable: Rapamycin demonstrated significant anti-tumor activity against a range of solid tumors, leading to its designation as a priority drug for cancer research. bio-rad-antibodies.combigthink.com

Significance As a Mechanistic Probe in Cellular and Molecular Biology

Rapamycin's true power as a research tool lies in its highly specific mechanism of action. It acts as a molecular probe, allowing scientists to dissect fundamental cellular processes. The breakthrough in understanding how Rapamycin (B549165) works came in the early 1990s. Researchers discovered that Rapamycin first binds to an intracellular protein called FKBP12 (FK506-binding protein 12). mdpi.comoup.com This Rapamycin-FKBP12 complex then binds to and inhibits a critical protein kinase, which was aptly named the "mechanistic Target of Rapamycin" (mTOR). mdpi.comwikipedia.org

The discovery of mTOR was a landmark event in biology. portlandpress.com It became clear that mTOR is a central regulator of cell growth, proliferation, metabolism, and survival. nih.govnih.gov mTOR integrates signals from various environmental cues, such as nutrients and growth factors, to control essential cellular functions. sochob.cl By inhibiting mTOR, Rapamycin effectively blocks these downstream signaling pathways. nih.govoup.com

This specific inhibitory action has made Rapamycin an invaluable tool for studying the mTOR pathway. Researchers can use Rapamycin to selectively block mTOR activity and observe the consequences, thereby elucidating the numerous roles of mTOR in cellular physiology and pathology. The mTOR protein kinase is part of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different sensitivities to Rapamycin and regulate different downstream processes. nih.govsochob.cl Rapamycin primarily inhibits mTORC1, which is acutely sensitive to the drug. nih.gov This has allowed for detailed investigation into the specific functions of mTORC1 in processes like protein synthesis and autophagy. nih.govoup.com

Overview of Research Trajectory and Evolution of Understanding

The Mechanistic Target of Rapamycin (mTOR) as a Central Hub

The mTOR signaling pathway is a pivotal regulator of cell growth and homeostasis in mammals. sochob.cl It orchestrates a wide array of cellular activities, including protein and lipid synthesis, energy metabolism, and autophagy, in response to environmental conditions. sochob.clmdpi.com The functions of mTOR are mediated through its presence in two structurally and functionally distinct complexes. wikipedia.orgportlandpress.com

mTORC1 is a key regulator of cell growth and proliferation, primarily by promoting anabolic processes and inhibiting catabolic ones. sochob.cl Its activity is stimulated by a wide range of inputs, including growth factors (like insulin), amino acids, energy status (ATP levels), and oxygen. wikipedia.orgwikipedia.org The core components of mTORC1 include mTOR, a regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8). wikipedia.org It also contains two inhibitory regulators: proline-rich AKT substrate 40 (PRAS40) and DEP-domain-containing mTOR-interacting protein (DEPTOR). wikipedia.orgresearchgate.net Raptor acts as a scaffold protein, crucial for recruiting and presenting substrates to the mTOR kinase domain for phosphorylation. mdpi.com mTORC1 is acutely sensitive to inhibition by rapamycin. sochob.cl

In contrast to mTORC1, mTORC2 is primarily regulated by growth factors through a mechanism dependent on the phosphoinositide 3-kinase (PI3K) pathway. sochob.clnih.gov It is generally considered insensitive to nutrient levels and acute treatment with rapamycin. wikipedia.orgportlandpress.com The core components of mTORC2 are mTOR, rapamycin-insensitive companion of mTOR (RICTOR), mLST8, and mammalian stress-activated protein kinase interacting protein 1 (mSIN1). wikipedia.orgresearchgate.net Other associated proteins include Protor-1/2 and DEPTOR. wikipedia.orgcuny.edu mTORC2 plays a critical role in regulating cell survival, metabolism, and the organization of the actin cytoskeleton. sochob.clwikipedia.org A key function of mTORC2 is the phosphorylation and activation of several members of the AGC kinase family, including Akt (also known as Protein Kinase B or PKB), Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and Protein Kinase C-α (PKC-α). sochob.claacrjournals.org

Table 1: Comparison of mTORC1 and mTORC2

| Feature | mTOR Complex 1 (mTORC1) | mTOR Complex 2 (mTORC2) |

|---|---|---|

| Core Components | mTOR, Raptor, mLST8. wikipedia.org | mTOR, RICTOR, mLST8, mSIN1. wikipedia.org |

| Key Regulators | PRAS40 (inhibitory), DEPTOR (inhibitory). wikipedia.org | Protor-1/2, DEPTOR. wikipedia.orgcuny.edu |

| Primary Activators | Growth factors, amino acids, energy (ATP), oxygen. sochob.clwikipedia.org | Growth factors (via PI3K). sochob.clnih.gov |

| Key Functions | Promotes protein synthesis, lipid synthesis, energy metabolism; inhibits autophagy. sochob.cl | Regulates cell survival, metabolism, and actin cytoskeleton. sochob.clwikipedia.org |

| Rapamycin Sensitivity | Acutely sensitive. sochob.cl | Generally insensitive to acute treatment; can be inhibited by long-term exposure. wikipedia.orgahajournals.org |

| Key Substrates | S6K1, 4E-BP1. nih.gov | Akt, SGK1, PKC-α. sochob.cl |

mTOR Complex 1 (mTORC1)

Rapamycin-FKBP12 Complex Formation and its Interaction with mTOR

Rapamycin's mechanism of action is unique; it operates through a gain-of-function process. nih.gov It does not inhibit mTOR directly but first forms a high-affinity complex with an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12). wikipedia.orgnih.gov This Rapamycin-FKBP12 complex then binds to the specific FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein. nih.govebi.ac.uk This ternary complex formation, involving FKBP12, rapamycin, and the FRB domain of mTOR, is the critical step for mTOR inhibition. wikipedia.orgmdpi.com While rapamycin alone can bind to the FRB domain, it does so with moderate affinity; the presence of FKBP12 increases the binding affinity dramatically, making the FKBP12-rapamycin complex the biologically relevant inhibitor of mTOR. acs.org

The binding of the FKBP12-rapamycin complex to the FRB domain of mTOR allosterically inhibits the kinase activity of mTORC1. cuny.edu This interaction effectively blocks the ability of mTORC1 to phosphorylate its key downstream substrates. wikipedia.org It is believed to work by restricting substrate access to the mTOR kinase active site. mdpi.comnih.gov This inhibition is rapid and potent, leading to the dephosphorylation of mTORC1 effectors like S6K1 and 4E-BP1. wikipedia.org The sensitivity of mTORC1 to rapamycin is a defining characteristic that distinguishes it from mTORC2. ebi.ac.uk

mTORC2 is generally described as rapamycin-insensitive because the FRB domain within the mTORC2 structure is occluded, preventing the FKBP12-rapamycin complex from binding. portlandpress.com Therefore, acute exposure to rapamycin does not inhibit mTORC2 activity. aacrjournals.org However, several studies have demonstrated that prolonged or chronic treatment with rapamycin can indirectly inhibit mTORC2 function in certain cell types. portlandpress.comaacrjournals.orgahajournals.org This long-term effect is not due to direct binding but is thought to occur because rapamycin binds to newly synthesized, free mTOR molecules, thereby preventing their incorporation into new mTORC2 complexes and disrupting the assembly of the complex over time. portlandpress.comarchivesofmedicalscience.comnih.gov This can lead to a reduction in the phosphorylation of mTORC2 substrates, such as Akt at its Ser473 residue. ahajournals.orgahajournals.org

Acute Inhibition of mTORC1

Downstream Signaling Pathways and Key Effectors

The inhibition of mTORC1 by the rapamycin-FKBP12 complex disrupts several critical downstream signaling pathways, primarily those controlling protein synthesis and cell metabolism. The two best-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). sochob.clnih.gov

Upon activation, mTORC1 phosphorylates S6K1, which in turn phosphorylates multiple substrates to promote mRNA translation and protein synthesis. nih.gov mTORC1 also phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E). aging-us.com This releases eIF4E, allowing it to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation. aacrjournals.org

By inhibiting mTORC1, rapamycin prevents the phosphorylation of both S6K1 and 4E-BP1. wikipedia.orgijbs.com The dephosphorylation of S6K1 reduces protein synthesis, cell size, and proliferation. wikipedia.org The continued binding of unphosphorylated 4E-BP1 to eIF4E sequesters it, thus inhibiting cap-dependent translation. cuny.edu

Beyond protein synthesis, mTORC1 also suppresses catabolic processes like autophagy. mdpi.com It achieves this, in part, by phosphorylating and inhibiting proteins required for autophagy initiation, such as Unc-51-like autophagy-activating kinase 1 (ULK1). nih.gov Therefore, treatment with rapamycin, by inhibiting mTORC1, can induce autophagy. exp-oncology.com.ua Other identified substrates of mTORC1 include GRB10, an inhibitor of insulin (B600854) receptor signaling, and TFEB, a master regulator of lysosome biogenesis. nih.govnih.gov

Table 2: Key Downstream Effectors of mTORC1 Affected by Rapamycin

| Effector Protein | Function when Activated by mTORC1 | Effect of Rapamycin Inhibition |

|---|---|---|

| S6 Kinase 1 (S6K1) | Phosphorylates substrates to promote mRNA translation, ribosome biogenesis, and cell growth. nih.gov | Dephosphorylation and inactivation, leading to reduced protein synthesis and cell growth. wikipedia.org |

| 4E-Binding Protein 1 (4E-BP1) | Phosphorylated and released from eIF4E, allowing cap-dependent translation to proceed. nih.govcuny.edu | Remains unphosphorylated and bound to eIF4E, inhibiting cap-dependent translation. aging-us.com |

| ULK1 (Unc-51-like autophagy-activating kinase 1) | Phosphorylated and inhibited, leading to the suppression of autophagy. nih.gov | Inhibition of mTORC1 leads to ULK1 activation and induction of autophagy. mdpi.com |

| GRB10 (Growth factor receptor-bound protein 10) | Phosphorylated and stabilized, contributing to feedback inhibition of PI3K/Akt signaling. nih.gov | Inhibition of mTORC1 prevents GRB10 phosphorylation. |

| TFEB (Transcription factor EB) | Phosphorylated and retained in the cytoplasm, inhibiting lysosome biogenesis. nih.gov | Inhibition of mTORC1 allows TFEB to translocate to the nucleus and promote lysosome biogenesis. nih.gov |

Regulation of Ribosomal Protein S6 Kinase (S6K)

One of the most well-characterized downstream effectors of mTORC1 is the Ribosomal Protein S6 Kinase (S6K). aai.orgfrontiersin.org S6K is a family of kinases that, upon activation by mTORC1, phosphorylates several substrates, most notably the 40S ribosomal protein S6 (rpS6). aai.org This phosphorylation is a critical event in the regulation of protein synthesis and ribosome biogenesis. aai.orgfrontiersin.org

Rapamycin's inhibition of mTORC1 directly prevents the phosphorylation and activation of S6K. aai.orgsdbonline.org Specifically, rapamycin treatment has been shown to completely inhibit the phosphorylation of S6K at key residues such as Threonine 389 (Thr389). aai.org This inhibition of S6K activation subsequently blocks the phosphorylation of rpS6. aai.orgfrontiersin.org The phosphorylation status of rpS6 is often used as a reliable marker for mTORC1/S6K pathway activity. frontiersin.org

The functional consequence of inhibiting the S6K/rpS6 axis is a reduction in the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5'TOP) mRNAs. sdbonline.org These mRNAs typically encode for components of the translational machinery itself, including ribosomal proteins and translation elongation factors. sdbonline.org By suppressing the translation of these essential components, rapamycin effectively curtails the cell's capacity for protein synthesis, thereby impeding cell growth and proliferation. sdbonline.org

| Target Protein | Effect of Rapamycin | Key Phosphorylation Site | Downstream Effect |

| S6K1 | Inhibition of activation | Thr389 | Decreased phosphorylation of rpS6 |

| rpS6 | Inhibition of phosphorylation | Ser235/236, Ser240/244 | Reduced translation of 5'TOP mRNAs |

Eukaryotic Translation Initiation Factor 4E-Binding Protein (4E-BP1)

Another critical downstream target of mTORC1 is the Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1). tandfonline.comnih.gov 4E-BP1 is a translational repressor that, in its hypophosphorylated state, binds to the eukaryotic translation initiation factor 4E (eIF4E). physiology.org This binding prevents the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation of most mRNAs. physiology.org

Upon activation, mTORC1 phosphorylates 4E-BP1 at multiple sites, causing its dissociation from eIF4E. nih.govphysiology.org This allows eIF4E to bind to eIF4G and form the active eIF4F complex, thereby promoting protein synthesis. ersnet.org Rapamycin's inhibition of mTORC1 leads to the dephosphorylation of 4E-BP1, enhancing its binding to eIF4E and consequently suppressing cap-dependent translation. nih.govphysiology.org

Interestingly, the sensitivity of 4E-BP1 phosphorylation to rapamycin is site-specific. While some phosphorylation sites on 4E-BP1 are sensitive to rapamycin, others, such as Threonine 37 and 46 (Thr37/46), are relatively insensitive to clinically achievable concentrations of the drug. ersnet.orgucsf.edu This incomplete inhibition of 4E-BP1 phosphorylation may contribute to the phenomenon of rapamycin resistance in some contexts. ersnet.org

| Target Protein | Effect of Rapamycin | Key Phosphorylation Sites | Downstream Effect |

| 4E-BP1 | Increased binding to eIF4E | Thr37/46 (rapamycin-insensitive), Ser65 (rapamycin-sensitive) | Inhibition of cap-dependent translation |

| eIF4E | Sequestration by 4E-BP1 | - | Reduced eIF4F complex formation |

Akt/PKC Signaling Pathways

The relationship between rapamycin and the Akt/Protein Kinase C (PKC) signaling pathways is complex and multifaceted. Akt, also known as Protein Kinase B (PKB), is a central node in cell survival and proliferation signaling, and it can be phosphorylated and activated by mTORC2. aacrjournals.orgembopress.org

While rapamycin primarily targets mTORC1, its effects can indirectly influence Akt signaling. In many cell types, mTORC1 activation leads to a negative feedback loop that suppresses insulin/PI3K/Akt signaling. ahajournals.org Therefore, acute inhibition of mTORC1 by rapamycin can release this negative feedback, leading to an upregulation of Akt phosphorylation. ahajournals.org

However, prolonged treatment with rapamycin can lead to the inhibition of mTORC2 assembly, which in turn can decrease the phosphorylation and activation of Akt at Serine 473 (Ser473), a key activating phosphorylation site. nih.govahajournals.org This dual and time-dependent effect of rapamycin on Akt signaling highlights the intricate cross-talk between the mTORC1 and mTORC2 pathways.

Regarding PKC, mTORC2 has been shown to be required for the phosphorylation of conventional PKC isoforms at the turn motif (TM) site, which is crucial for their stability. embopress.org Inhibition of mTORC2, which can occur with long-term rapamycin treatment, can therefore lead to the degradation of PKC. embopress.org

| Signaling Pathway | Effect of Acute Rapamycin Treatment | Effect of Prolonged Rapamycin Treatment | Key Molecules Involved |

| Akt Signaling | Upregulation of phosphorylation (release of negative feedback) | Inhibition of phosphorylation (inhibition of mTORC2 assembly) | Akt, mTORC1, mTORC2 |

| PKC Signaling | Minimal direct effect | Degradation of conventional PKC isoforms | PKC, mTORC2 |

Interplay with AMPK and Other Nutrient-Sensing Pathways

The mTOR pathway is a key hub for integrating signals from various nutrient-sensing pathways, and its interplay with the AMP-activated protein kinase (AMPK) is particularly significant. nih.govresearchgate.net AMPK is a cellular energy sensor that is activated under conditions of low energy, such as a high AMP:ATP ratio. nih.govmdpi.com

AMPK and mTORC1 have an antagonistic relationship. Activated AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex (TSC) protein 2 (TSC2), a negative regulator of mTORC1. cambridge.org AMPK can also directly phosphorylate Raptor, a component of mTORC1, leading to its inhibition. cambridge.org Thus, when cellular energy levels are low, AMPK is activated and shuts down the energy-consuming processes promoted by mTORC1. mdpi.com

Rapamycin's inhibition of mTORC1 mimics a state of nutrient scarcity, and there is evidence of cross-talk between rapamycin treatment and AMPK activation. While rapamycin does not directly activate AMPK, the cellular state induced by mTORC1 inhibition can influence AMPK activity. The mTOR pathway also integrates signals from amino acid availability, with sensors like Sestrin2 and CASTOR1 detecting leucine (B10760876) and arginine, respectively, to regulate mTORC1 activity. nih.gov

| Pathway/Molecule | Relationship with mTORC1 | Effect of Rapamycin |

| AMPK | Antagonistic; AMPK inhibits mTORC1 | Mimics a state that would activate AMPK |

| Amino Acid Sensing | mTORC1 is activated by amino acids | Inhibition of mTORC1 mimics amino acid starvation |

Direct and Indirect Molecular Interactions Beyond mTORC1/2

While the primary mechanism of rapamycin's action is through the allosteric inhibition of mTORC1, and to a lesser extent mTORC2, there is emerging evidence of molecular interactions that extend beyond this canonical pathway.

Some studies have suggested that rapamycin may have off-target effects or that the Rapamycin-FKBP12 complex could interact with other cellular proteins. However, the most significant "beyond mTORC1/2" effects are arguably the complex and sometimes paradoxical downstream consequences of mTOR inhibition.

For instance, the incomplete inhibition of all mTORC1 substrates by rapamycin, as seen with the differential phosphorylation of 4E-BP1, represents a level of complexity beyond a simple on/off switch. ersnet.orgucsf.edu Furthermore, the development of second and third-generation mTOR inhibitors, which target the ATP-binding site of mTOR and can inhibit both mTORC1 and mTORC2, has revealed functions of mTOR that are not fully recapitulated by rapamycin. nih.gov These more potent inhibitors have demonstrated that some cellular processes are only partially affected by rapamycin, indicating a more intricate regulatory network. ucsf.edunih.gov

The discovery of rapamycin-resistant functions of mTORC1 has also highlighted the limitations of using rapamycin as the sole tool to probe mTOR biology. nih.gov These findings suggest that while the direct interaction of the Rapamycin-FKBP12 complex with mTOR is the central event, the full spectrum of rapamycin's molecular impact involves a complex web of direct and indirect interactions that continue to be an active area of research.

Cell Growth, Proliferation, and Cell Cycle Regulation

Rapamycin is a potent inhibitor of cell growth and proliferation. frontiersin.org Its primary mechanism of action involves the inhibition of mTOR Complex 1 (mTORC1), a key protein complex that promotes cell growth and division. nih.govnih.gov By binding to the FKBP12 protein, rapamycin forms a complex that allosterically inhibits mTORC1 activity. nih.gov This inhibition disrupts the signaling cascade that would normally drive cells through the cell cycle.

Specifically, rapamycin-mediated mTORC1 inhibition leads to a G1 phase cell cycle arrest. spandidos-publications.comaacrjournals.org This is achieved by altering the expression and activity of key cell cycle regulators. For instance, rapamycin treatment has been shown to decrease the levels of cyclin D1, a protein crucial for the G1/S phase transition. frontiersin.orgaacrjournals.org Concurrently, it can induce the expression of cell cycle inhibitors such as p21, p15, and p27. frontiersin.org The net effect is a halt in cell cycle progression, thereby curbing proliferation. ahajournals.org While rapamycin primarily targets mTORC1, prolonged treatment can also disrupt the assembly and signaling of mTOR Complex 2 (mTORC2), which can further contribute to its anti-proliferative effects. oup.comtandfonline.com

Table 1: Effects of Rapamycin on Cell Cycle Regulators

| Cell Cycle Regulator | Effect of Rapamycin Treatment | Outcome |

|---|---|---|

| Cyclin D1 | Downregulation frontiersin.orgaacrjournals.org | Inhibition of G1/S phase transition |

| p21 | Upregulation frontiersin.org | Cell cycle arrest |

| p15 | Upregulation frontiersin.org | Cell cycle arrest |

| p27 | Upregulation frontiersin.org | Cell cycle arrest |

| Retinoblastoma protein (pRb) | Reduced phosphorylation ahajournals.org | Inhibition of cell cycle progression |

Autophagy and Lysosomal Function Modulation

Rapamycin is a well-established and potent inducer of autophagy, the cellular process of self-digestion and recycling of damaged organelles and proteins. nih.govfrontiersin.org This process is critical for maintaining cellular homeostasis.

Macroautophagy Induction and Regulation of Autophagic Flux

Rapamycin induces macroautophagy, the main type of autophagy, by inhibiting mTORC1. frontiersin.orgportlandpress.com Under normal conditions, mTORC1 phosphorylates and inhibits the ULK1 complex (containing ULK1, Atg13, and FIP200), which is essential for initiating the formation of autophagosomes—the double-membraned vesicles that engulf cellular cargo. portlandpress.com When rapamycin inhibits mTORC1, the ULK1 complex is dephosphorylated and activated, triggering the autophagic process. portlandpress.com

The induction of autophagy by rapamycin is not merely the formation of autophagosomes but also involves the entire process known as autophagic flux, which encompasses the fusion of autophagosomes with lysosomes to form autolysosomes, and the subsequent degradation of the cargo. nih.gov Studies have demonstrated that rapamycin enhances autophagic flux in various cell types, including neurons. nih.govjci.org This is evidenced by increased levels of LC3-II, a protein associated with autophagosome membranes, particularly when lysosomal degradation is blocked. nih.gov

Selective Autophagy Pathways (e.g., Mitophagy, Lipophagy)

Beyond general macroautophagy, rapamycin also modulates selective forms of autophagy that target specific cellular components for degradation.

Mitophagy , the selective removal of damaged mitochondria, is enhanced by rapamycin. frontiersin.orggethealthspan.com This process is crucial for mitochondrial quality control. Rapamycin has been shown to promote the translocation of proteins like Parkin and p62 to damaged mitochondria, marking them for degradation. frontiersin.org In some contexts, rapamycin treatment leads to an increase in the expression of genes that promote mitophagy, such as PINK1, PARKIN, and ULK1. mdpi.com

Lipophagy , the autophagic degradation of lipid droplets, is also influenced by rapamycin. By inhibiting mTORC1, rapamycin can promote the breakdown of lipid stores. nih.gov This process is particularly relevant in the context of metabolic diseases where excess lipid accumulation is a key feature. binasss.sa.crfrontiersin.org The inhibition of mTORC1 by rapamycin can lead to the enhanced association of autophagy machinery with lipid droplets, facilitating their delivery to lysosomes for degradation. nih.gov

Metabolic Reprogramming and Bioenergetics

Rapamycin significantly alters cellular metabolism, shifting the balance between anabolic (building) and catabolic (breaking down) processes.

Lipid and Nucleotide Synthesis Pathways

Rapamycin generally inhibits lipid synthesis. nih.govoup.com By suppressing mTORC1, rapamycin downregulates the activity of key transcription factors involved in lipogenesis, such as SREBP-1. nih.govoup.com This leads to reduced expression of enzymes required for fatty acid and cholesterol synthesis. nih.govnih.gov However, the effects on lipid metabolism can be complex, with some studies showing that rapamycin can also promote the oxidation of fatty acids, effectively shifting the cell towards a catabolic state. ascopubs.org

The synthesis of nucleotides, the building blocks of DNA and RNA, is also under the control of the mTOR pathway. nih.govmdpi.com mTORC1 activation promotes nucleotide synthesis to support cell proliferation. harvard.edu Consequently, by inhibiting mTORC1, rapamycin can impede the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, further contributing to its anti-proliferative effects. mdpi.comresearchgate.netresearchgate.net

Glucose and Glycogen (B147801) Metabolism

Rapamycin's effects on glucose metabolism are multifaceted and can vary depending on the context and duration of treatment. Generally, rapamycin can suppress glucose uptake and glycolysis. aging-us.com In some instances, it has been shown to induce a metabolic state resembling fasting, characterized by a preference for fatty acids as fuel over glucose. ascopubs.org A single dose of rapamycin has been observed to increase brain glucose metabolism, though the long-term implications are still being investigated. biorxiv.org

Regarding glycogen metabolism, rapamycin has been shown to suppress the incorporation of glucose into glycogen. aging-us.com This effect is associated with the derepression of GSK-3β, a negative regulator of glycogen synthase. aging-us.com In models of glycogen storage diseases, rapamycin has demonstrated the ability to reduce glycogen accumulation in muscle and liver tissues. plos.orgnih.gov

Table 2: Summary of Rapamycin's Metabolic Effects

| Metabolic Process | Effect of Rapamycin Treatment | Key Mediators/Pathways |

|---|---|---|

| Lipid Synthesis | Inhibition nih.govoup.com | Downregulation of SREBP-1 nih.govoup.com |

| Fatty Acid Oxidation | Promotion ascopubs.org | Shift to a catabolic state |

| Nucleotide Synthesis | Inhibition mdpi.comresearchgate.netresearchgate.net | Inhibition of mTORC1-driven synthesis harvard.edu |

| Glucose Uptake & Glycolysis | Suppression aging-us.com | mTORC1 inhibition |

| Glycogen Synthesis | Suppression aging-us.com | Derepression of GSK-3β aging-us.com |

Amino Acid Sensing and Transport

Rapamycin, through its inhibition of the mechanistic Target of Rapamycin (mTOR) protein, plays a crucial role in how cells sense and respond to amino acid availability. frontiersin.org The mTOR complex 1 (mTORC1) is a central hub for nutrient sensing, and its activity is strongly stimulated by the presence of amino acids. frontiersin.orgd-nb.info Rapamycin's primary mechanism of action in this context is the disruption of mTORC1 signaling, which in turn modulates the transport of amino acids across the cell membrane. pnas.org

In yeast, TOR proteins regulate the activity of amino acid permeases, which are membrane proteins responsible for nutrient uptake. pnas.orgasm.org These permeases are broadly divided into two classes: high-affinity permeases for specific amino acids used in protein synthesis, and general amino acid permeases that transport amino acids as a nitrogen source. pnas.orgrupress.org Rapamycin treatment or nutrient starvation leads to the ubiquitination and subsequent degradation of high-affinity permeases, such as the tryptophan permease Tat2p, resulting in decreased import of specific amino acids. pnas.orgasm.orgrupress.org Conversely, Rapamycin treatment causes a significant increase in the general amino acid permease, Gap1p. asm.orgrupress.org This inverse regulation demonstrates that the TOR pathway, which is inhibited by Rapamycin, acts as a master regulator, balancing the uptake of amino acids for either protein synthesis or as a general nutrient source depending on cellular needs. pnas.org This signaling involves downstream effectors like the kinase Npr1, which regulates the stability and trafficking of various nutrient permeases. molbiolcell.org

The regulation of mTORC1 by amino acids is complex, involving multiple sensor proteins and cellular compartments, including the lysosome and Golgi apparatus. mdpi.comportlandpress.com Key players in this sensing mechanism are the Rag GTPases, which, in response to amino acid sufficiency, recruit mTORC1 to the lysosomal surface for activation. frontiersin.orgd-nb.info By inhibiting mTORC1, Rapamycin effectively uncouples nutrient availability from these critical growth-regulating pathways.

Impact on Mitochondrial Respiration and ATP Production

The influence of Rapamycin on mitochondrial function is multifaceted, with research showing varied and sometimes context-dependent effects on respiration and energy production. By inhibiting mTORC1, Rapamycin can modulate mitochondrial activity at multiple levels, from biogenesis to the direct function of the respiratory chain. royalsocietypublishing.org

Several studies indicate that Rapamycin treatment can lower mitochondrial respiration. Short-term treatment has been found to decrease mitochondrial oxygen consumption and promote a metabolic shift from oxidative phosphorylation (OXPHOS) towards glycolysis. royalsocietypublishing.org This effect may be mediated through the direct modification of mitochondrial proteins or by altering the balance of glycolytic flux with mitochondrial respiration. royalsocietypublishing.org Long-term inhibition of mTORC1 with Rapamycin has also been reported to decrease the transcription of genes involved in mitochondrial biogenesis, such as PGC-1α, leading to reduced mitochondrial DNA content and lower oxygen consumption in muscle cells. royalsocietypublishing.org

Conversely, other research demonstrates that Rapamycin can enhance mitochondrial efficiency and respiration. In Drosophila, Rapamycin treatment was shown to increase mitochondrial respiration and the activity of succinate (B1194679) dehydrogenase (Complex II), while simultaneously decreasing the production of reactive oxygen species (ROS) like hydrogen peroxide. nih.gov Similarly, in fibroblasts from patients with MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), a 24-hour Rapamycin treatment led to increased mitochondrial respiration. physiology.org In a mouse model of severe mitochondrial myopathy, Rapamycin treatment improved mitochondrial respiration and was associated with the clearance of damaged mitochondria. embopress.org Some studies have reported a transient increase in mitochondrial biogenesis in the initial weeks of Rapamycin treatment, followed by a return to baseline levels, suggesting a dynamic regulatory effect. aging-us.com Rapamycin treatment has also been shown to increase ATP levels under most conditions in murine embryonic fibroblasts. biologists.com

These seemingly contradictory findings highlight that Rapamycin's impact on mitochondrial respiration and ATP production is highly dependent on the specific cell type, the duration of treatment, and the underlying physiological or pathological state.

Protein Homeostasis and Proteostasis Networks

Regulation of Protein Synthesis and Degradation

Rapamycin profoundly impacts protein homeostasis, or proteostasis, by coordinately regulating the opposing processes of protein synthesis and degradation. pnas.org Its primary target, mTORC1, is a master regulator that promotes anabolic processes like protein synthesis when nutrients are abundant. portlandpress.comnih.gov

By inhibiting mTORC1, Rapamycin suppresses protein synthesis. physiology.org This occurs through the reduced phosphorylation of key downstream effectors that control translation. mdpi.com Two of the most well-studied effectors are the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding proteins (4E-BPs). ashpublications.org Inhibition of S6K and activation of 4E-BPs by Rapamycin collectively lead to a reduction in the assembly of the translation initiation complex and a decrease in the translation of specific mRNAs, particularly those with a 5' terminal oligopyrimidine tract (5'TOP), which often encode ribosomal proteins and other components of the translation machinery. physiology.orgmolbiolcell.org In some contexts, however, protein synthesis can be resistant to Rapamycin, suggesting the involvement of other signaling pathways. ashpublications.org

Concurrently with inhibiting synthesis, Rapamycin generally promotes protein degradation. The principal mechanism for this is the induction of autophagy, a catabolic process where cellular components are engulfed in vesicles and delivered to the lysosome for breakdown. pnas.org mTORC1 directly inhibits the autophagy machinery, and therefore, treatment with Rapamycin relieves this inhibition, leading to increased autophagic flux. portlandpress.com This allows the cell to degrade and recycle damaged or unnecessary proteins and organelles. Furthermore, studies have shown that mTORC1 activation leads to an increase in proteasome levels and activity, a process that is dependent on the transcription factor NRF1. nih.gov This mTORC1-driven increase in proteasomal degradation, which is blocked by Rapamycin, serves to maintain the intracellular pool of amino acids needed to sustain high rates of new protein synthesis. nih.gov Thus, Rapamycin shifts the balance of proteostasis away from synthesis and towards degradation, a key factor in its cellular effects.

Chaperone-Mediated Autophagy and Unfolded Protein Response

Rapamycin's influence on proteostasis extends to its effects on cellular quality control systems, including autophagy and the unfolded protein response (UPR). By stimulating general autophagy (macroautophagy), Rapamycin helps clear the cell of damaged proteins and organelles, thereby preventing proteotoxic stress. plos.org This enhanced clearance capacity can alleviate the burden on other quality control pathways.

The UPR is a stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While direct modulation of specific UPR branches (like PERK and IRE1 signaling) by Rapamycin is complex, its ability to induce autophagy is considered a protective mechanism that can prevent the UPR from being triggered. plos.org By promoting the removal of protein aggregates and dysfunctional organelles, Rapamycin reduces the sources of cellular stress that lead to UPR activation. plos.org

In a mouse model of mitochondrial myopathy, Rapamycin's beneficial effects were linked to the coordinated activation of both autophagy and lysosomal biogenesis. embopress.orgnih.govcam.ac.uk This dual action ensures that the cellular machinery is capable of not only engulfing dysfunctional components but also efficiently degrading them. The activation of lysosomal biogenesis was associated with the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of this process, which is normally inhibited by mTORC1 phosphorylation. embopress.orgnih.gov This suggests that Rapamycin does not simply activate autophagy but enhances the entire degradation pathway, which is critical for mitigating the consequences of unfolded proteins and maintaining cellular health.

Cellular Senescence and Senolytics-like Effects

Rapamycin exhibits powerful effects on cellular senescence, an irreversible state of cell cycle arrest implicated in aging and age-related diseases. nih.gov Rather than killing senescent cells (a senolytic effect), Rapamycin acts primarily as a "gerostatic" or "senomorphic," meaning it can prevent or delay the development of the senescent phenotype. tandfonline.comtandfonline.com

Cellular senescence is often described as a two-step process: an initial cell cycle arrest followed by a conversion to a full senescent state, a process termed "geroconversion". tandfonline.comresearchgate.net This conversion is driven by growth-promoting pathways, like mTOR, that remain active in the non-proliferating cell. tandfonline.comtandfonline.com By inhibiting mTOR, Rapamycin effectively slows down or halts geroconversion. tandfonline.comresearchgate.net This transforms the irreversible senescence arrest into a reversible quiescent state, preserving the cell's potential to proliferate again if the initial arresting signal is removed. tandfonline.comresearchgate.net

A key feature of senescent cells is the Senescence-Associated Secretory Phenotype (SASP), the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors that can negatively impact the surrounding tissue. tandfonline.comresearchgate.net Rapamycin has been shown to potently inhibit the SASP. plos.orgtandfonline.comtandfonline.com This is a crucial aspect of its senomorphic effects, as the SASP is thought to be a primary mechanism by which senescent cells contribute to organismal aging and pathology. tandfonline.com The inhibition of SASP by Rapamycin can occur through the suppression of IL-1α translation, a key regulator of the inflammatory phenotype. plos.org By both delaying the onset of senescence and suppressing the harmful secretions of cells that do become senescent, Rapamycin demonstrates significant senolytics-like properties. plos.orggethealthspan.com

Gene Expression Regulation and Epigenetic Modifications

Rapamycin exerts significant control over gene expression, not only by modulating translation but also by inducing widespread changes in the epigenome. These epigenetic modifications, which include alterations to DNA methylation and histone proteins, represent a fundamental mechanism by which Rapamycin can have long-lasting effects on cellular function and aging. gla.ac.uk

Studies in various models have shown that Rapamycin can prevent or reverse age-associated epigenetic changes. gla.ac.ukbiorxiv.org It has been demonstrated to retard epigenetic aging in human cells, as measured by DNA methylation clocks. aging-us.com In mice, both dietary restriction and Rapamycin treatment can maintain DNA methylation patterns in a younger state. mdpi.com The mechanism may involve the regulation of DNA methyltransferase (DNMT) enzymes; for instance, mTORC1 activation upregulates DNMT1 and DNMT3B, an effect that is reversed by Rapamycin. nih.gov Inhibition of TOR signaling in plants has also been linked to genome-wide changes in DNA methylation, affecting genes involved in metabolism and hormone signaling. frontiersin.org

Rapamycin also profoundly alters the landscape of histone post-translational modifications (PTMs). gla.ac.uk Research in mouse brains revealed that while some histone methylation marks (e.g., H3K27me3, H3K79me3) tend to decrease with age, Rapamycin treatment can partially restore their levels. nih.govnih.gov Furthermore, Rapamycin treatment alters the abundance of several other histone marks, including H3K27ac, H4K16ac, and H3K56ac, independent of age-related changes. gla.ac.uknih.govoncotarget.com The regulation of H3K56ac, in particular, has been identified as a chromatin modification pathway regulated by TOR signaling that is important for cell growth. oup.com In Drosophila, Rapamycin's inhibition of mTORC1 was shown to increase the expression of core histone proteins H3 and H4, which in turn altered chromatin organization and induced autophagy-related genes, mediating the drug's lifespan-extending effects. elifesciences.org These findings suggest that Rapamycin promotes epigenome stability, potentially by reducing the rate of stochastic errors that accumulate during epigenetic turnover with age. gla.ac.uk

Transcriptional Control Mechanisms

Rapamycin's influence on transcription is extensive, affecting the expression of genes involved in numerous cellular pathways. By inhibiting the Target of Rapamycin (TOR) proteins, rapamycin instigates a transcriptional response characteristic of nutrient limitation. pnas.org This includes the modulation of pathways related to glucose and nitrogen metabolism. pnas.org

Key Transcription Factors and Gene Networks:

Nitrogen Discrimination Pathway: Rapamycin rapidly activates the nitrogen discrimination pathway, which is normally suppressed in the presence of high-quality nitrogen sources. pnas.org This involves the Ure2p/Gln3p transcription complex. pnas.org In yeast, inhibiting TOR proteins with rapamycin leads to the dephosphorylation of Ure2, a transcriptional repressor, and the nuclear accumulation of the GATA transcription factor Gln3. nih.gov This, in turn, induces the expression of genes required for utilizing poorer nitrogen sources. pnas.orgnih.gov

Glucose Metabolism: Rapamycin represses the transcription of many glycolytic genes. pnas.org This is partly achieved by decreasing the transcription of GCR1, a key transcription factor for most glycolytic genes. pnas.org Conversely, genes of the citric acid cycle are generally induced, suggesting that TOR proteins may act upstream of the Hap2,3,4,5p complex that regulates these genes. pnas.org

c-Myc Network: Studies have shown an overlap between genes regulated by rapamycin and those targeted by the transcription factor c-Myc. plos.org The promoter regions of many rapamycin-sensitive genes contain E-box motifs, which are binding sites for c-Myc. plos.org However, the regulation of these genes by mTOR appears to be independent of c-Myc itself. plos.org In some cancer cell lines, rapamycin can decrease the expression of c-Myc. britishjournalofcancerresearch.com

Other Transcription Factors: Rapamycin treatment also leads to the nuclear accumulation of other transcription factors like Msn2 and Msn4, which are involved in stress responses. rupress.org Furthermore, it influences the activity of the Rtg1 and Rtg3 transcription factors, linking nitrogen and carbon metabolism. rupress.org In specific contexts, such as vascular smooth muscle cells, rapamycin's effects on differentiation are mediated through SMAD2/3 signaling. citeab.com Additionally, rapamycin has been found to downregulate the expression of the pseudokinase TRIB3 through a mechanism involving the transcriptional repressor GCF2 and FKBP3, independent of mTOR. aacrjournals.org

Table 1: Effects of Rapamycin on Key Transcription Factors and Gene Networks

| Transcription Factor/Network | Effect of Rapamycin | Downstream Genes/Pathways Affected |

|---|---|---|

| Gln3p/Ure2p | Activation of Gln3p via dephosphorylation of Ure2p | Nitrogen discrimination pathway genes (e.g., permeases, metabolic enzymes for alternative nitrogen sources) pnas.orgnih.gov |

| Gcr1p | Decreased transcription | Glycolytic genes pnas.org |

| Hap2,3,4,5p Complex | Potential upstream inhibition of TOR | Citric acid cycle genes pnas.org |

| c-Myc | Overlap in regulated genes, decreased expression in some cells | Genes with E-box motifs, involved in growth and metabolism plos.orgbritishjournalofcancerresearch.com |

| Rtg1/Rtg3 | Nuclear accumulation and activation | Genes linking nitrogen and carbon metabolism (e.g., PYC1) rupress.org |

| SMAD2/3 | Phosphorylation and activation (in VSMCs) | Contractile genes, vascular smooth muscle cell differentiation citeab.com |

| GCF2/LRRFIP1 | Repression of promoter activity | TRIB3 aacrjournals.org |

| Ribosomal Protein Genes | Global repression | Ribosome biogenesis nih.gov |

Chromatin Remodeling and Histone Modifications

Rapamycin also exerts significant control over cellular processes by modulating the structure and accessibility of chromatin. This epigenetic regulation is a critical component of its mechanism of action, influencing gene expression programs related to aging, autophagy, and metabolism. elifesciences.orggla.ac.uk

Impact on Histone Modifications:

Inhibition of mTORC1 by rapamycin leads to widespread changes in histone post-translational modifications (PTMs). gla.ac.uk These modifications can either activate or repress transcription by altering chromatin structure.

Histone Acetylation: Rapamycin treatment has been shown to alter the levels of several histone acetylation marks. In yeast, a chemical genomics screen identified histone H3 lysine (B10760008) 56 acetylation (H3K56ac) as being regulated by TOR signaling. oup.com This modification is crucial for TOR-dependent cell growth and ribosomal RNA biogenesis. oup.com In mouse models, rapamycin affects the abundance of H3K56ac, H3K27ac, and H4K16ac. gla.ac.uknih.gov For instance, rapamycin treatment can increase H3K27ac levels in the brain. nih.gov

Histone Methylation: Rapamycin can reverse age-associated changes in histone methylation. gla.ac.uk Studies in mouse brains have shown that age-related decreases in repressive marks like H3K27me3 and H3K79me3, as well as H4K20me2, can be partially restored by rapamycin treatment. nih.govresearchgate.net In breast cancer cell lines, mTOR inhibitors lead to a significant increase in the repressive marks H3K9me3 and H3K27me3. aacrjournals.org

Interaction with Chromatin Modifying Enzymes:

Rapamycin's effects on chromatin are also mediated by its influence on the enzymes that "write" and "erase" epigenetic marks.

Histone Acetyltransferases (HATs) and Deacetylases (HDACs): As mentioned, TORC1 signaling affects the recruitment of the HAT Esa1 to ribosomal protein gene promoters. nih.gov

Chromatin Remodelers: In hepatocellular carcinoma cells, mTORC1 regulates chromatin accessibility in a manner dependent on the chromatin remodeling factor ARID1A. nih.gov Inhibition of mTORC1 with rapamycin affects thousands of chromatin-accessible sites, and this effect is diminished when ARID1A is knocked down. nih.gov

DNA Methylation: While the primary focus is often on histones, some evidence suggests rapamycin can influence DNA methylation. In plants, inhibiting TOR leads to genome-wide hypomethylation. frontiersin.org In mice, early-life rapamycin treatment can initially reduce the DNA methylation age of the liver, though this effect may not persist. biorxiv.org

Table 2: Effects of Rapamycin on Histone Modifications

| Histone Modification | Effect of Rapamycin | Associated Cellular Process |

|---|---|---|

| H3K56ac | Decreased nih.gov | TOR-dependent cell growth, rRNA biogenesis oup.com |

| H3K27ac | Increased nih.gov | Transcriptional activation |

| H4K16ac | Decreased nih.gov | Transcriptional activation |

| H3K27me3 | Increased/Restored with age nih.govaacrjournals.org | Transcriptional repression, aging |

| H3K9me3 | Increased aacrjournals.org | Transcriptional repression |

| H3K79me3 | Restored with age nih.gov | Transcriptional repression, aging |

| H4K20me2 | Restored with age nih.gov | Transcriptional repression, aging |

Rapamycin Tn in Biological Research Models Pre Clinical Focus

Model Organism Studies on Longevity and Fundamental Aging Processes

The effects of rapamycin (B549165) on lifespan and aging have been a primary focus of research, utilizing both invertebrate and vertebrate models. These studies have consistently demonstrated the potent anti-aging properties of rapamycin across evolutionarily diverse species. aging-us.com

Invertebrate Models (e.g., Yeast, Caenorhabditis elegans, Drosophila melanogaster)

Studies in invertebrate models have provided foundational evidence for the role of rapamycin in extending lifespan.

Saccharomyces cerevisiae (Yeast): In the budding yeast S. cerevisiae, rapamycin has been shown to extend both replicative and chronological lifespan. oup.complos.org This effect is mediated through the inhibition of the Target of Rapamycin (TOR) signaling pathway, a key regulator of cell growth and metabolism. oup.complos.org Inhibition of TOR by rapamycin leads to a decrease in protein synthesis and the induction of autophagy, processes that are beneficial for cellular longevity. plos.org

Caenorhabditis elegans (Nematode): In the nematode worm C. elegans, rapamycin treatment has been demonstrated to increase lifespan. uthscsa.eduaging-us.com The mechanism involves the inhibition of the TOR pathway, which in turn affects processes like protein translation and stress resistance. aging-us.com

Drosophila melanogaster (Fruit Fly): Research in the fruit fly, Drosophila melanogaster, has also shown that rapamycin can extend lifespan. aging-us.comnih.gov This lifespan extension is associated with increased resistance to starvation and oxidative stress. nih.gov Studies have also explored the effects of combining rapamycin with other drugs, such as lithium and trametinib, which resulted in a significant extension of lifespan in fruit flies. mpg.de

Table 1: Effects of Rapamycin on Lifespan in Invertebrate Models

| Model Organism | Key Findings | Associated Mechanisms |

|---|---|---|

| Saccharomyces cerevisiae | Extended replicative and chronological lifespan. oup.complos.org | Inhibition of TOR signaling, decreased protein synthesis, induction of autophagy. plos.org |

| Caenorhabditis elegans | Increased lifespan. uthscsa.eduaging-us.com | Inhibition of TOR pathway, effects on protein translation and stress resistance. aging-us.com |

Vertebrate Models (e.g., Mice, Rats, Non-Human Primates)

Building on the findings from invertebrate models, research in vertebrate species has further solidified the role of rapamycin in promoting longevity and healthspan.

Mice and Rats: Numerous studies have demonstrated that rapamycin extends the lifespan of mice, even when administered later in life. nih.govelifesciences.org This was a significant discovery, as it was the first evidence that a pharmacological agent could increase the lifespan of a mammal when started at an advanced age. nih.gov Rapamycin has been shown to delay the onset of many age-related conditions in mice, including cognitive decline, cardiac dysfunction, and immune senescence. elifesciences.org It has also been found to reduce the incidence of certain cancers. jci.org Short-term treatment with rapamycin in middle-aged mice has been shown to increase life expectancy by up to 60%. elifesciences.orguwmedicine.org In rats, rapamycin has been observed to decrease weight gain and adiposity. nih.gov

Non-Human Primates: Studies in non-human primates, such as rhesus monkeys and marmosets, are crucial for understanding the potential translatability of findings to humans. nih.gov Research in marmosets has shown that long-term treatment with rapamycin has metabolic effects similar to those seen in shorter-lived species. frontiersin.org The marmoset is being developed as a model to test the effects of drugs like rapamycin on lifespan and healthspan. nih.gov

Table 2: Effects of Rapamycin on Lifespan and Healthspan in Vertebrate Models

| Model Organism | Key Findings |

|---|---|

| Mice | Extended lifespan, even when started in middle age. nih.govelifesciences.org Delayed age-related conditions and reduced cancer incidence. elifesciences.orgjci.org |

| Rats | Decreased weight gain and adiposity. nih.gov |

Investigations in Cellular Systems and In Vitro Models

In vitro studies using various cell types have been instrumental in elucidating the molecular mechanisms underlying the diverse effects of rapamycin.

Effects on Cancer Cell Lines (Mechanism of Action)

Rapamycin exhibits anti-proliferative effects on a broad range of cancer cell lines by targeting the mammalian target of rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in cancer. nih.govnih.gov

Mechanism of Action: Rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1). aging-us.comnih.gov This inhibition disrupts downstream signaling pathways that are critical for cell growth, proliferation, and survival. mdpi.com Specifically, rapamycin's inhibition of mTORC1 leads to:

Cell Cycle Arrest: Rapamycin can cause cell cycle arrest, primarily in the G1 phase, by affecting the translation of proteins required for cell cycle progression. nih.govspandidos-publications.com

Inhibition of Protein Synthesis: It suppresses the phosphorylation of key downstream targets of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis. mdpi.com However, it does not fully inhibit 4E-BP1 phosphorylation in all cell types. mdpi.com

Induction of Apoptosis: In some cancer cell lines, rapamycin can induce apoptosis, or programmed cell death. spandidos-publications.com For instance, in non-small cell lung cancer cells with p53 mutations, rapamycin was found to induce apoptosis through the downregulation of Bcl-2 and subsequent release of cytochrome c from the mitochondria. spandidos-publications.com

Inhibition of Angiogenesis: Rapamycin can also inhibit the proliferation of endothelial cells and the expression of hypoxia-inducible factor 1 (HIF-1) and vascular endothelial growth factor (VEGF), which are important for angiogenesis (the formation of new blood vessels that supply tumors). nih.gov

Resistance Mechanisms: While effective in many preclinical models, resistance to rapamycin is a common observation in some cancer cell lines. plos.orgnih.gov Mechanisms of resistance can include mutations in FKBP12 or components of the mTOR pathway, as well as the activation of alternative signaling pathways. nih.govplos.org For example, in some cell lines, rapamycin treatment can lead to the feedback activation of the pro-survival kinase Akt. nih.govplos.org

Table 3: Mechanisms of Rapamycin's Anti-Cancer Effects

| Mechanism | Description |

|---|---|

| Inhibition of mTORC1 | Forms a complex with FKBP12 to inhibit mTORC1, a central regulator of cell growth. aging-us.comnih.gov |

| Cell Cycle Arrest | Primarily causes G1 phase arrest by inhibiting the translation of key cell cycle proteins. nih.govspandidos-publications.com |

| Inhibition of Protein Synthesis | Suppresses the phosphorylation of S6K1 and 4E-BP1, leading to reduced protein synthesis. mdpi.com |

| Induction of Apoptosis | Can trigger programmed cell death in certain cancer cells, for example, via the mitochondrial pathway. spandidos-publications.com |

| Inhibition of Angiogenesis | Reduces the expression of factors like HIF-1 and VEGF, which are crucial for tumor blood vessel formation. nih.gov |

Modulation of Immune Cell Biology (e.g., T cell activation, Dendritic cell phenotype)

Rapamycin has profound effects on the immune system, primarily through its influence on T cells and dendritic cells (DCs).

T Cells: Rapamycin is known to suppress T cell activation and proliferation. atsjournals.org It can inhibit the differentiation of naive CD4+ T cells into effector T helper (Th)1, Th2, and Th17 cells, while favoring the development of regulatory T cells (Tregs). aacrjournals.org Interestingly, under certain conditions, rapamycin can enhance the generation of memory CD8+ T cells, which are crucial for long-term immunity against viruses and tumors. aacrjournals.orgpnas.orgnih.gov The effects of rapamycin on T cells can be complex, with some studies showing it can impair anti-tumor CD8+ T cell responses. aacrjournals.org

Dendritic Cells (DCs): Rapamycin modulates the function of DCs, which are key antigen-presenting cells that initiate immune responses. nih.gov It can inhibit the maturation of DCs and their ability to stimulate T cells. nih.govgeneticsmr.org Rapamycin has been shown to suppress the production of pro-inflammatory cytokines by DCs. geneticsmr.orgnih.gov However, in some contexts, it can enhance the expression of co-stimulatory molecules on DCs, such as CD80, and prolong their lifespan after activation. oup.comaai.org Treatment of DCs with rapamycin can also alter their mitochondrial metabolism. mdpi.com

Table 4: Effects of Rapamycin on Immune Cells

| Cell Type | Key Effects |

|---|---|

| T Cells | Suppresses activation and proliferation. atsjournals.org Modulates differentiation, favoring Tregs and sometimes enhancing memory CD8+ T cells. aacrjournals.orgpnas.orgnih.gov |

| Dendritic Cells | Inhibits maturation and T cell stimulatory capacity. nih.govgeneticsmr.org Suppresses pro-inflammatory cytokine production. geneticsmr.orgnih.gov Can enhance co-stimulatory molecule expression and survival under certain conditions. oup.comaai.org |

Neurobiological Systems and Synaptic Plasticity

The mTOR signaling pathway, which is inhibited by rapamycin, plays a critical role in various brain functions, including synaptic plasticity, learning, and memory. frontiersin.org

Synaptic Plasticity: Rapamycin has been shown to affect long-term potentiation (LTP), a cellular mechanism underlying learning and memory. pnas.orgresearchgate.net Disruption of mTOR signaling by rapamycin can reduce the late phase of LTP, which requires new protein synthesis. pnas.orgresearchgate.net This suggests that the mTOR pathway is essential for the consolidation of synaptic changes that are crucial for long-lasting memories. nih.gov

Neurodevelopment and Function: The mTOR pathway is involved in early neural development, including axon and dendrite development and neuron differentiation. frontiersin.org In the adult brain, it participates in processes like adult neurogenesis. frontiersin.org Recent research has also explored the use of rapamycin in chemogenetic strategies to control the activity of specific proteins involved in memory, such as LIMK1, offering potential new avenues for studying and manipulating memory functions. neurosciencenews.com

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| Rapamycin (TN) |

| Lithium |

| Trametinib |

| Metformin |

| Everolimus |

| Temsirolimus |

| Sirolimus |

| Torin |

| Cisplatin |

| Resveratrol |

| Aspirin |

Stem Cell Maintenance and Differentiation

Rapamycin, through its inhibition of the mechanistic target of rapamycin (mTOR) pathway, plays a significant role in the function of various stem cell populations. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its modulation by rapamycin has been shown to impact stem cell maintenance, differentiation, and senescence in preclinical models. frontiersin.orgaging-us.com Age-associated stem cell dysfunction is a hallmark of aging, leading to a reduced regenerative capacity in tissues. nih.gov Hyperactive mTOR signaling is often observed in aging somatic stem cells, and its inhibition by rapamycin is a promising strategy to restore stem cell health and function. aging-us.com

In progeria mouse models, which exhibit accelerated aging, rapamycin has demonstrated the ability to improve the function of muscle-derived stem cells (MDSCs) by inducing autophagy. aging-us.com Treatment of MDSCs from these models with rapamycin restored their differentiation and proliferation potential while reducing senescence. aging-us.comnih.gov This suggests that rapamycin can partially alleviate defects associated with premature aging in somatic stem cells. nih.gov

The influence of rapamycin extends to the differentiation capacity of various mesenchymal stem cells (MSCs). For instance, in adipose tissue-derived MSCs (AD-MSCs), rapamycin enhanced chondrogenic (cartilage) differentiation while reducing adipogenesis (fat formation). researchgate.net Similarly, it has been shown to promote the osteogenic (bone) differentiation of maxillary sinus membrane stem cells (MSMSCs). peerj.com This effect is linked to the induction of autophagy, a cellular process for degrading and recycling cellular components. peerj.com In human pluripotent stem cells (hPSCs), while rapamycin suppresses global translation and proliferation, it helps maintain a state of dormant pluripotency. ijbs.com

| Stem Cell Type | Model System | Key Findings with Rapamycin Treatment | Reference |

| Muscle-Derived Stem Cells (MDSCs) | Progeria Mouse Model (Zmpste24-/-) | Restored differentiation and proliferation potential, reduced senescence, enhanced autophagy. | aging-us.comnih.gov |

| Adipose Tissue-Derived MSCs (AD-MSCs) | In vitro | Enhanced chondrogenic differentiation, reduced adipogenesis. | researchgate.net |

| Maxillary Sinus Membrane Stem Cells (MSMSCs) | Rat (In vitro & In vivo) | Promoted osteogenic differentiation, linked to increased autophagy. | peerj.com |

| Human Pluripotent Stem Cells (hPSCs) | In vitro | Suppressed proliferation but maintained a dormant state of pluripotency. | ijbs.com |

| Spermatogonial Stem Cells (SSCs) | Mouse | Upregulated expression of oxidative stress response genes. | nih.gov |

Cellular Stress Responses

Rapamycin's role in modulating cellular stress responses is intrinsically linked to its inhibition of the mTOR pathway. The mTOR signaling network integrates a wide array of environmental cues, including stress, to orchestrate appropriate cellular responses. mdpi.com A primary mechanism through which rapamycin influences stress response is the induction of autophagy, a catabolic process that allows cells to degrade and recycle damaged components, which is crucial for survival under stress conditions. mdpi.com

A significant area of investigation is rapamycin's effect on oxidative stress. In some preclinical models, rapamycin has been shown to protect against oxidative injury. For example, in human corneal endothelial cells, rapamycin inhibited the generation of reactive oxygen species (ROS) and protected against ROS-induced cell death. brieflands.com In a rat model of Parkinson's disease, pretreatment with rapamycin reduced oxidative stress and alleviated mitochondrial injuries. spandidos-publications.com This was evidenced by lower levels of malondialdehyde (a marker of lipid peroxidation) and higher activity of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase. spandidos-publications.com

Furthermore, in adult spermatogonial stem cells from mice, rapamycin treatment led to the upregulation of numerous oxidative stress response genes. nih.gov This suggests that by bolstering the cell's own defense mechanisms against oxidative damage, rapamycin may promote cellular longevity. nih.gov However, the effect of rapamycin on oxidative stress can be context-dependent, with some studies in cancer cell lines indicating that it can enhance oxidative stress. brieflands.com

| Model System | Type of Stress | Effect of Rapamycin | Key Markers | Reference |

| Rat Model of Parkinson's Disease | 6-hydroxydopamine-induced oxidative stress | Reduced oxidative stress and mitochondrial injury. | Decreased Malondialdehyde (MDA), Increased Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-PX) activity. | spandidos-publications.com |

| Mouse Spermatogonial Stem Cells | General | Upregulation of oxidative stress response genes. | Increased expression of Superoxide Dismutase 1, Glutathione Reductase. | nih.gov |

| Human Corneal Endothelial Cells | tBHP-induced oxidative stress | Protected against ROS-induced cell death. | Decreased ROS generation, increased intracellular glutathione. | brieflands.com |

| Human Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | Inherent cellular stress | Increased oxidative stress. | Increased Thiobarbituric Acid Reactive Substances (TBARS) and protein carbonyl levels. | brieflands.com |

Insights from Specific Organ and Tissue Models

Cardiovascular System Research Models

In preclinical cardiovascular research, rapamycin has been investigated for its potential protective effects, particularly in the context of ischemia-reperfusion (I/R) injury and age-related cardiac dysfunction. nih.govresearchgate.net In a conscious diabetic rabbit model of myocardial I/R injury, administering rapamycin at the onset of reperfusion was shown to reduce the size of the heart attack (myocardial infarct). nih.gov This cardioprotective effect was associated with a reduction in cardiomyocyte apoptosis (programmed cell death). nih.gov

Rapamycin has also been studied in the context of drug-eluting stents to prevent restenosis, the re-narrowing of an artery after a procedure. icrjournal.com Its antiproliferative effects inhibit the excessive growth of smooth muscle cells in the artery wall, a key factor in restenosis. icrjournal.com Preclinical studies in swine and rabbit models demonstrated the efficacy of rapamycin-eluting stents in reducing neointimal hyperplasia (the thickening of the inner arterial wall). icrjournal.com

Research in aged animal models suggests that rapamycin can reverse age-related cardiac dysfunction. researchgate.net Short-term treatment in older mice has been found to lead to long-term improvements in heart function. researchgate.net These benefits are thought to be linked to the modulation of cellular senescence and metabolic pathways within the heart muscle. researchgate.net

| Research Model | Condition Studied | Key Findings with Rapamycin | Reference |

| Conscious Diabetic Rabbit | Myocardial Ischemia/Reperfusion Injury | Reduced myocardial infarct size and cardiomyocyte apoptosis. | nih.gov |

| Swine and Rabbit Iliac Artery | In-stent Restenosis | Reduced neointimal hyperplasia by inhibiting smooth muscle cell proliferation. | icrjournal.com |

| Aged Mice | Age-related Cardiac Dysfunction | Improved diastolic function and reversed cardiac hypertrophy. | researchgate.net |

| Alzheimer's Disease Mouse Models | Cerebral Vasculature | Improved vasculature, cerebral blood flow, and blood-brain barrier integrity. | alzdiscovery.org |

Renal System Research Models

Rapamycin's impact on the renal system has been extensively studied in preclinical models of polycystic kidney disease (PKD). researchgate.netphysiology.org In various rodent models of autosomal dominant polycystic kidney disease (ADPKD), treatment with mTOR inhibitors like rapamycin has been shown to slow disease progression by inhibiting renal cyst growth. physiology.org This effect is attributed to the inhibition of the aberrantly activated mTOR pathway in the cells lining the kidney cysts. physiology.org

In a mouse model of nephronophthisis (pcy mouse), rapamycin treatment did not prevent the initial development of cystic disease but was effective in inhibiting further pathological progression and the deterioration of renal function at later stages. researchgate.net Similarly, in a specific ADPKD mouse model, rapamycin treatment led to a dose-dependent improvement in the cystic kidney phenotype. nih.gov The mechanism involves the downregulation of cell-cycle-associated proteins, thereby arresting the abnormal proliferation of renal epithelial cells that drives cyst formation. nih.gov

To address the systemic side effects observed in clinical trials, targeted delivery approaches have been explored. Folate-conjugated rapamycin, for example, has been shown to specifically target polycystic kidneys in mouse models, leading to the inhibition of renal cyst growth. physiology.org

| Research Model | Condition Studied | Key Findings with Rapamycin | Reference |

| Rodent Models of ADPKD | Autosomal Dominant Polycystic Kidney Disease | Profoundly inhibited renal cyst growth and slowed disease progression. | physiology.org |

| pcy Mouse Model | Nephronophthisis | Inhibited further cystic enlargement and deterioration of renal function in later stages. | researchgate.net |

| Vil-Cre;Pkd2 f3/f3 Mouse Model | Autosomal Dominant Polycystic Kidney Disease | Dose-dependently improved the cystic kidney phenotype; down-regulated cell-cycle-associated proteins. | nih.gov |

| A/J Tsc2+/- Mouse Model | Tuberous Sclerosis Complex (TSC) Renal Tumors | Reduced kidney tumor severity. | d-nb.info |

Hepatic and Adipose Tissue Metabolism Research

The mTOR pathway, inhibited by rapamycin, is a central regulator of lipid metabolism. embopress.org Preclinical studies in mouse models have shown that rapamycin can have significant, though sometimes complex, effects on the liver and adipose tissue.

In mice fed a high-fat, high-sucrose diet, chronic oral rapamycin administration reduced body weight gain and adiposity. researchgate.net It also improved insulin (B600854) sensitivity and reduced hepatic steatosis (fatty liver). researchgate.net The reduction in fat accumulation was observed despite an increase or no change in food intake, suggesting an effect on metabolic efficiency. jst.go.jp Rapamycin treatment in these models led to a marked reduction in the size of fat cells (adipocytes) in white adipose tissue. jst.go.jp

However, the effects can be nuanced. While rapamycin can decrease lipid storage, it can also stimulate lipolysis (the breakdown of fats) and may impair the uptake of lipids into adipose tissue, potentially leading to elevated lipid levels in the circulation (hyperlipidemia). frontiersin.orgembopress.org In rat hepatocytes, rapamycin was found to increase the beta-oxidation of fatty acids, the process by which fats are broken down for energy. embopress.org Studies also indicate that rapamycin's effects can be tissue-specific, with some research suggesting its primary impact on adiposity is on visceral fat, while its effects on insulin sensitivity may be mediated by subcutaneous adipose tissue. researchgate.net

| Research Model | Diet/Condition | Key Findings with Rapamycin | Reference |

| C57BL/6J Mice | High-Fat Diet | Reduced body weight, adiposity, and fatty liver scores. | researchgate.netjst.go.jp |

| C57BL/6J Mice | High-Fat, High-Sucrose Diet | Improved insulin sensitivity and reduced hepatic triglyceride content. | researchgate.net |

| Rat Hepatocytes | In vitro | Increased β-oxidation of fatty acids. | embopress.org |

| Various Mouse Models | General | Decreased lipoprotein lipase (B570770) (LPL) activity in adipose tissue. | embopress.org |

Skeletal Muscle and Physical Function Models

The role of rapamycin in skeletal muscle and physical function is an area of active investigation, with findings suggesting that its effects are distinct from those of caloric restriction. nih.govplos.org The mTOR pathway is a key regulator of muscle protein synthesis and, consequently, muscle growth (hypertrophy). d-nb.infomdpi.com

In studies on aging mice, rapamycin has been shown to provide partial protection against the age-related decline in muscle quality and function. nih.gov For example, male mice treated with rapamycin showed improvements in balance and coordination without a significant loss of muscle mass, even though mTOR is crucial for maintaining mass. nih.gov This suggests that rapamycin can maintain features of muscle function through pathways that are different from those engaged by caloric restriction. nih.gov

However, some preclinical studies have reported negative impacts. In young adult rats, rapamycin administration was found to decrease muscle contractile function and cause systemic glucose intolerance, which was associated with reduced expression of key mTOR complex components in the muscle. plos.org It has also been noted that while rapamycin is a promising compound for extending lifespan, this does not always translate to an enhanced healthspan, as a blockade of mTOR can negatively impact skeletal muscle function. nih.gov Despite the central role of mTORC1 in exercise adaptations, recent studies in mice suggest that rapamycin treatment does not necessarily compromise the physical performance benefits gained from exercise. biorxiv.org

| Research Model | Condition Studied | Key Findings with Rapamycin | Reference |

| Aging Mice | Age-related decline in muscle function | Provided partial protection against functional decline; improved balance and coordination. | nih.gov |

| Young Adult Rats | Normal physiology | Decreased muscle contractile function; caused systemic glucose intolerance. | plos.org |

| Mice | Voluntary Wheel Running (Exercise) | Did not compromise the increase in exercise capacity or physical performance benefits. | biorxiv.org |

| Mice | General Aging (Sarcopenia) | Delays several age-related pathologies, including preservation of skeletal muscle function. | biorxiv.org |

Methodological Approaches in Rapamycin Tn Research

Genetic and Pharmacological Manipulation of mTOR Pathway Components

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR complex 1 (mTORC1) and mTORC2. wikipedia.org These complexes are central regulators of cell growth, proliferation, metabolism, and survival. mdpi.com To elucidate the intricate functions of the mTOR pathway and the specific effects of rapamycin, researchers employ a variety of genetic and pharmacological tools to manipulate its components.

Gene Knockout and Knockdown Strategies

Gene knockout and knockdown techniques are fundamental in studying the function of specific genes within the mTOR pathway. Gene knockout involves the complete inactivation of a gene, often using techniques like CRISPR-Cas9, to observe the resulting phenotype. patsnap.com In contrast, gene knockdown reduces gene expression, typically through RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which target messenger RNA (mRNA) for degradation. patsnap.com

These strategies have been instrumental in dissecting the roles of individual components of the mTOR pathway. For instance, studies using knockout models have been crucial for understanding the functions of mTORC1 and mTORC2. wikipedia.org Research on degenerative intervertebral disk cells demonstrated that CRISPR-Cas9-mediated knockout of RAPTOR (a key component of mTORC1) had more prominent effects on inducing autophagy and inhibiting apoptosis and senescence compared to targeting mTOR or RICTOR (a key component of mTORC2). researchgate.netnih.gov This highlights the potential of targeting specific mTORC1 components. A comparison of RNAi and CRISPR-Cas9 revealed that while RNAi provides transient knockdown, CRISPR-Cas9 leads to a more extensive and lasting gene knockout. researchgate.netnih.gov

Table 1: Comparison of Gene Knockout and Knockdown Techniques in mTOR Research

| Feature | Gene Knockout (e.g., CRISPR-Cas9) | Gene Knockdown (e.g., RNAi) |

| Mechanism | Complete and permanent inactivation of a target gene at the DNA level. patsnap.com | Partial and often transient suppression of gene expression at the mRNA level. patsnap.com |

| Effectiveness | High efficiency of gene inactivation. researchgate.netnih.gov | Variable efficiency of gene silencing. researchgate.netnih.gov |

| Specificity | High, with potential for off-target effects that need to be controlled for. researchgate.net | Can have off-target effects. researchgate.net |